molecular formula C20H22FNO3 B4302785 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid

3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid

Cat. No. B4302785
M. Wt: 343.4 g/mol
InChI Key: AYRWCDNBMWRZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid, also known as BPPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPFA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory and analgesic effects.

Scientific Research Applications

3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and painful conditions. 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies.

Mechanism Of Action

3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation, while sparing the COX-1 enzyme, which is involved in the production of prostaglandins that are important for the maintenance of normal physiological functions.

Biochemical And Physiological Effects

3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and painful conditions. 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapies. 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has been shown to exhibit minimal toxicity in vitro and in vivo, making it a safe and effective drug candidate.

Advantages And Limitations For Lab Experiments

3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its selectivity for the COX-2 enzyme, and its minimal toxicity. However, 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid. Another potential direction is the investigation of the anticancer properties of 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid, and the development of novel cancer therapies based on 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid, and to identify any potential side effects or limitations of its use.

properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-20(2,3)15-8-4-13(5-9-15)17(12-18(23)24)22-19(25)14-6-10-16(21)11-7-14/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRWCDNBMWRZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)carbonyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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